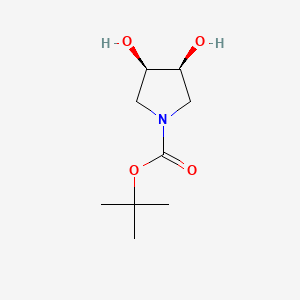amine CAS No. 1354631-79-0](/img/no-structure.png)
[1-(1-benzofuran-6-yl)propan-2-yl](methyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis pathway for this compound involves the reaction of 1-benzofuran-6-carboxaldehyde with 2-amino-2-methyl-1-propanol to form the intermediate, 1-(1-benzofuran-6-yl)propan-2-ylamine. This intermediate is then reacted with hydrochloric acid to form the final product.Molecular Structure Analysis
The molecular formula of this compound is C11H13NO . The average mass is 175.227 Da and the monoisotopic mass is 175.099716 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of 1-benzofuran-6-carboxaldehyde with 2-amino-2-methyl-1-propanol in the presence of a catalyst to form an intermediate. This intermediate is then treated with hydrochloric acid to form the final product.Physical And Chemical Properties Analysis
This compound is a white crystalline powder with a molar mass of 253.75 g/mol. It has a melting point of 115-118°C. It is soluble in water, ethanol, and methanol, and is insoluble in ethyl ether and benzene.Mechanism of Action
This compound is believed to act as a neurotransmitter agonist by binding to the serotonin and dopamine receptors in the brain. It has been found to exhibit properties similar to those of dopamine and serotonin.
Safety and Hazards
This compound is intended to be used in strict laboratory conditions, following all proper precautionary protocol for any novel and untested chemical . The toxicological and physiological action of this compound have not been assessed and so extreme caution should be observed when handling this compound .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for [1-(1-benzofuran-6-yl)propan-2-yl](methyl)amine involves the reaction of 1-benzofuran-6-carboxaldehyde with 2-amino-2-methyl-1-propanol in the presence of a reducing agent to form the desired product.", "Starting Materials": [ "1-benzofuran-6-carboxaldehyde", "2-amino-2-methyl-1-propanol", "Reducing agent" ], "Reaction": [ "Step 1: Dissolve 1-benzofuran-6-carboxaldehyde in a suitable solvent such as ethanol or methanol.", "Step 2: Add 2-amino-2-methyl-1-propanol to the reaction mixture and stir at room temperature for several hours.", "Step 3: Add a reducing agent such as sodium borohydride or lithium aluminum hydride to the reaction mixture and stir for several more hours.", "Step 4: Quench the reaction with water and extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate.", "Step 5: Purify the product by column chromatography or recrystallization to obtain [1-(1-benzofuran-6-yl)propan-2-yl](methyl)amine as a white solid." ] } | |
CAS RN |
1354631-79-0 |
Molecular Formula |
C12H15NO |
Molecular Weight |
189.25 g/mol |
IUPAC Name |
1-(1-benzofuran-6-yl)-N-methylpropan-2-amine |
InChI |
InChI=1S/C12H15NO/c1-9(13-2)7-10-3-4-11-5-6-14-12(11)8-10/h3-6,8-9,13H,7H2,1-2H3 |
InChI Key |
QLAAURQYEAEHBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)C=CO2)NC |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



